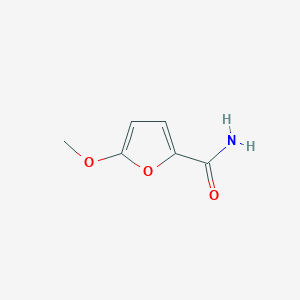
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an iodine atom at the 4th position of the pyrrolidine ring and a carboxylic acid group at the 2nd position. The stereochemistry of the compound is defined by the (2S,4R) configuration, which indicates the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-iodopyrrolidine-2-carboxylic acid typically involves the iodination of a suitable pyrrolidine precursor. One common method is the iodination of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in organic solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation Reactions: Formation of oxo derivatives or carboxylic acids.
Reduction Reactions: Formation of deiodinated pyrrolidine derivatives.
Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.
科学研究应用
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
作用机制
The mechanism of action of (2S,4R)-4-iodopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and function. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target and the specific interactions involved.
相似化合物的比较
Similar Compounds
- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-methylpyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorinated, hydroxylated, or methylated analogs. The iodine atom enhances the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C5H8INO2 |
|---|---|
分子量 |
241.03 g/mol |
IUPAC 名称 |
(2S,4R)-4-iodopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8INO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 |
InChI 键 |
VYOUWVWXEOPEOM-DMTCNVIQSA-N |
手性 SMILES |
C1[C@H](CN[C@@H]1C(=O)O)I |
规范 SMILES |
C1C(CNC1C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


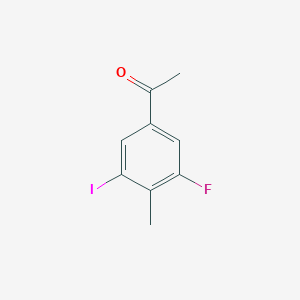
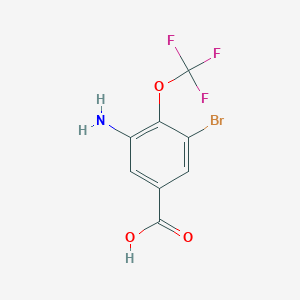


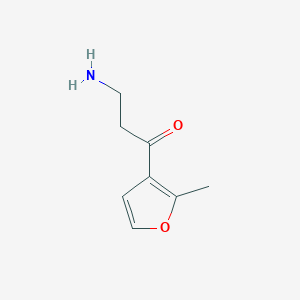
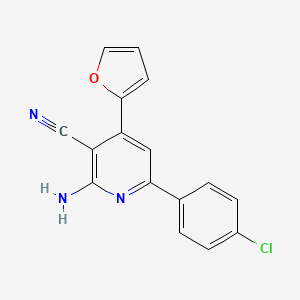
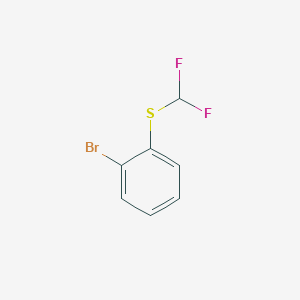

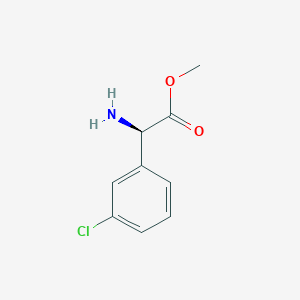
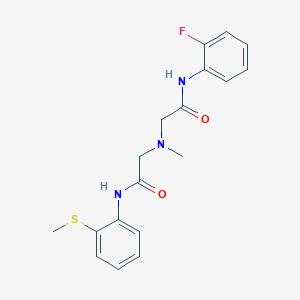
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)

